2-cyano-N-(ethylcarbamoyl)acetamide
CAS No.: 41078-06-2
Cat. No.: VC2403862
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41078-06-2 |
---|---|
Molecular Formula | C6H9N3O2 |
Molecular Weight | 155.15 g/mol |
IUPAC Name | 2-cyano-N-(ethylcarbamoyl)acetamide |
Standard InChI | InChI=1S/C6H9N3O2/c1-2-8-6(11)9-5(10)3-4-7/h2-3H2,1H3,(H2,8,9,10,11) |
Standard InChI Key | QDSMMCFEDQQODS-UHFFFAOYSA-N |
SMILES | CCNC(=O)NC(=O)CC#N |
Canonical SMILES | CCNC(=O)NC(=O)CC#N |
Introduction
Basic Properties and Identification
2-Cyano-N-(ethylcarbamoyl)acetamide is an organic compound with several synonyms including 1-cyanoacetyl-3-ethyl urea and N,N'-(cyanoacetyl)-N-ethylurea . This white crystalline powder has defined physicochemical properties that make it valuable for various applications.
Physical and Chemical Properties
The compound features a unique structure with key functional groups that contribute to its reactivity and applications. Table 1 summarizes the fundamental physical and chemical properties of 2-cyano-N-(ethylcarbamoyl)acetamide.
Table 1: Physical and Chemical Properties of 2-Cyano-N-(Ethylcarbamoyl)acetamide
The compound is characterized by its relatively high melting point and moderate solubility in organic solvents. Its physical state as a white crystalline powder makes it manageable for various applications and research purposes .
Molecular Structure and Characteristics
Structural Analysis
The molecular structure of 2-cyano-N-(ethylcarbamoyl)acetamide consists of a cyano group (-CN) and an ethylcarbamoyl group attached to an acetamide backbone. This unique arrangement of functional groups contributes to its chemical reactivity and biological activity.
Structural Representation
The compound contains multiple functional groups that contribute to its reactivity profile:
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A cyano group (-CN) that acts as an electron-withdrawing group
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An ethylcarbamoyl moiety that provides hydrogen bonding capabilities
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An acetamide backbone that serves as the structural foundation
This combination of functional groups enables the compound to participate in various chemical reactions and interact with biological systems in specific ways.
Synthesis Methods
Traditional Synthesis Routes
The synthesis of 2-cyano-N-(ethylcarbamoyl)acetamide typically involves the reaction of cyanoacetic acid with ethyl isocyanate or ethyl urea under controlled conditions. The reaction is generally conducted in an inert solvent such as dichloromethane or toluene, maintained at low temperatures to prevent side reactions.
Applications and Uses
Skincare Applications
Research indicates that 2-cyano-N-(ethylcarbamoyl)acetamide offers significant benefits in skincare formulations, including:
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Anti-aging properties: It stimulates collagen production, which helps to improve skin elasticity and reduce the signs of aging including fine lines and wrinkles .
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Moisturizing properties: The compound increases the skin's water content, helping to improve skin texture and reduce dryness .
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Skin brightening properties: It inhibits the production of melanin, which helps to reduce the appearance of dark spots and hyperpigmentation, leading to a more even skin tone .
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Anti-inflammatory properties: The compound helps reduce redness and inflammation, making it beneficial for those with sensitive skin or prone to acne .
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Antioxidant properties: It protects the skin from free radical damage, which can lead to premature aging and other skin issues .
Agricultural Applications
2-Cyano-N-(ethylcarbamoyl)acetamide serves as an important intermediate in the synthesis of fungicides, particularly against oomycete plant pathogens. It inhibits the enzyme oxazolidinone synthase, which is crucial for fungal cell wall synthesis.
Industrial Applications
The compound finds use in various industrial applications:
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As an intermediate in organic synthesis for the production of more complex molecules
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In the production of agrochemicals and pharmaceuticals
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As a precursor in the synthesis of E-1-(2-Cyano-2-hydroxyiminoacetyl)-3-ethylurea, which is used to produce the fungicide Cymoxanil
Research Findings and Biological Activity
Fungicidal Activity
Research has demonstrated that 2-cyano-N-(ethylcarbamoyl)acetamide exhibits significant fungicidal properties, particularly against oomycete plant pathogens. This activity is attributed to its ability to inhibit oxazolidinone synthase, an enzyme essential for fungal cell wall synthesis.
Structural Derivatives and Related Compounds
The compound serves as a precursor for the synthesis of derivatives with enhanced biological activity. Notable among these is the related compound 2-cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)acetamide (CAS: 41078-09-5), which has been studied for its biological properties .
Table 2: Comparison of 2-Cyano-N-(Ethylcarbamoyl)acetamide with Related Compounds
Structure-Activity Relationship
The biological activity of 2-cyano-N-(ethylcarbamoyl)acetamide and its derivatives is closely linked to their structural features. The cyano group in these compounds can act as an electrophile, interacting with nucleophilic sites in biological molecules. This interaction may lead to inhibition of enzyme activity or modulation of signaling pathways, contributing to their observed biological effects.
Chemical Reactivity and Transformation
Reaction Patterns
2-Cyano-N-(ethylcarbamoyl)acetamide can participate in various chemical reactions due to its functional groups:
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The cyano group can undergo nucleophilic addition reactions
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The amide bonds can be hydrolyzed under appropriate conditions
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The compound can serve as a starting material for the synthesis of more complex heterocyclic compounds
These reaction patterns make the compound valuable as a synthetic intermediate in the preparation of more complex molecules with diverse applications .
Transformation to Derivatives
The US Patent document describes processes for preparing 2-cyano-2-oximino-acetamide derivatives, which have fungicidal properties. These derivatives are synthesized by reacting compounds like 2-cyano-N-(ethylcarbamoyl)acetamide with bases at temperatures between 0°C and 100°C .
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